Philanthotoxin 343 Tris(trifluoroacetate): Mechanism, Pharmacology, and Experimental Protocols
Philanthotoxin 343 Tris(trifluoroacetate): Mechanism, Pharmacology, and Experimental Protocols
[1][2]
Executive Summary
Philanthotoxin 343 (PhTX-343) is a synthetic analogue of Philanthotoxin-433 (PhTX-433), a polyamine toxin originally isolated from the venom of the Egyptian digger wasp, Philanthus triangulum.[1][2][3][4][5][6] The tris(trifluoroacetate) salt form represents the stable, research-grade formulation of this compound, ensuring high water solubility and precise stoichiometry for solution preparation.[1][2]
PhTX-343 is a potent, non-competitive antagonist of nicotinic acetylcholine receptors (nAChRs) and ionotropic glutamate receptors (iGluRs) .[1][2][7] Its primary mechanism of action is open-channel blockade , characterized by strong voltage-dependence and use-dependence.[1][2] Unlike competitive antagonists that bind to the orthosteric site, PhTX-343 penetrates the receptor pore, physically occluding ion flow.[1][2] This guide details the molecular mechanism, subtype selectivity, and validated protocols for utilizing PhTX-343 in electrophysiological assays.[1][2]
Chemical Basis & Structural Pharmacology[1][2]
The Molecule
PhTX-343 is a chimeric molecule composed of two distinct functional domains:[1][2]
-
Aromatic Head Group: A butyryl-tyrosyl moiety.[1][2][6] This hydrophobic region interacts with hydrophobic residues near the extracellular vestibule of the channel.[1][2]
-
Polyamine Tail: A spermine-like chain with a specific methylene spacing of 3-4-3 (hence the name "343").[1][2] In physiological pH, the secondary and primary amines are protonated.[1][2] These positive charges are critical for electrostatic attraction to the electronegative selectivity filter deep within the ion channel pore.[1][2]
Salt Form Significance: The tris(trifluoroacetate) counterions neutralize the three positive charges on the polyamine tail, rendering the compound a stable, hygroscopic powder.[1][2] Upon dissolution in aqueous buffer, the salt dissociates, releasing the active cationic toxin.[1][2]
Mechanism of Action: The "Foot-in-the-Door" Block
PhTX-343 operates via a sequential mechanism known as open-channel block.[1][2] The toxin cannot access its binding site when the channel is closed.[1][2]
-
Activation: The receptor must first be activated by an agonist (e.g., Acetylcholine or Glutamate), causing the channel gate to open.[1][2]
-
Entry: The cationic polyamine tail of PhTX-343 is electrostatically drawn into the pore.[1][2]
-
Occlusion: The toxin binds deep within the transmembrane region (near the selectivity filter), preventing ion permeation.[1][2]
-
Trapping (Tail-First): The block is "use-dependent" because the channel must open for the block to occur. In some receptor subtypes, the channel can close around the toxin, trapping it inside ("foot-in-the-door" mechanism).[1][2]
Visualization of Signaling & Blockade
The following diagram illustrates the kinetic pathway of PhTX-343 inhibition.
Figure 1: Kinetic state diagram showing the requirement of receptor activation (Opening) prior to PhTX-343 blockade.[1][2] The transition to the Blocked state is voltage-dependent, favored at hyperpolarized potentials.[1][2]
Comparative Pharmacology
PhTX-343 is not equipotent across all targets.[1][2][5] It exhibits a distinct selectivity profile, making it a valuable tool for dissecting receptor subtypes, particularly within the nAChR family.[1][2]
Nicotinic Acetylcholine Receptors (nAChRs)
PhTX-343 shows nanomolar potency for specific neuronal nAChRs, significantly higher than for muscle-type receptors.[1][2][3][4]
| Receptor Subtype | Location | IC50 (approx.[1][2][3][4][5][7][8] @ -80mV) | Selectivity Note |
| Ganglionic | ~12 nM | Highest Potency Target | |
| CNS | ~114 nM | Moderate Potency | |
| CNS/Immune | ~422 nM | Lower Potency | |
| Muscle | ~992 nM | Low Potency |
Data synthesized from Mellor et al. (2003) and Kachel et al. (2016).[1][2]
Ionotropic Glutamate Receptors (iGluRs)
While PhTX-343 blocks both NMDA and AMPA receptors, it generally shows lower potency compared to nAChRs (micromolar range).[1][2][7]
| Receptor Subtype | IC50 (approx.[1][2][3][4][5][7][8] @ -80mV) | Mechanism Note |
| AMPA | ~0.46 | Effective pore blocker, often used to study Ca2+-permeable (GluR2-lacking) AMPARs.[1][2] |
| NMDA | ~2.01 | Voltage-dependent block; less potent than against AMPA.[1][2][7] |
Experimental Protocols
Preparation and Storage[1][2]
-
Solubility: PhTX-343 tris(trifluoroacetate) is soluble in water to
10 mg/mL.[1][2] -
Stock Solution: Prepare a 10 mM stock in sterile distilled water or TE buffer.
-
Storage: Aliquot the stock solution (e.g., 50
L volumes) and store at -20°C. Stable for >6 months. Avoid repeated freeze-thaw cycles.[1][2] -
Working Solution: Dilute to final concentration (typically 10 nM – 10
M) in recording saline immediately before use.[1][2]
Whole-Cell Voltage-Clamp Protocol
To accurately characterize PhTX-343 inhibition, the experimental design must account for its use-dependence.[1][2] A "Pre-application" protocol will fail because the channel is closed.[1][2]
System Validation:
-
Holding Potential: Clamp cells at -60 mV to -80 mV . The block is relieved at positive potentials; holding at positive voltages will yield false negatives.[1][2]
-
Agonist: Use a saturating concentration of agonist (e.g., 1 mM Glutamate + Glycine for NMDA; 100
M ACh for nAChR).[1][2]
Workflow Diagram:
Figure 2: Step-by-step electrophysiology workflow. Note that PhTX-343 must be co-applied with the agonist to access the open pore.[1][2]
Troubleshooting & Optimization
-
Slow Onset: Because PhTX-343 is a large molecule, diffusion into the pore can be slower than small ions.[1][2] Ensure the co-application lasts long enough (typically >5-10 seconds) to reach steady-state inhibition.
-
Incomplete Washout: PhTX-343 can be "trapped" in the pore if the agonist is removed while the toxin is still bound (channel closes on the toxin).[1][2] To wash out effectively, apply Agonist alone for several seconds to reopen the channel and allow the toxin to escape.[1][2]
-
Voltage Ramp: To confirm the mechanism, run a voltage ramp (-100 mV to +60 mV). You should observe a "J-shaped" I-V curve, where the current is blocked at negative potentials but recovers (rectifies) at positive potentials.[1][2]
References
-
Mellor, I. R., et al. (2003). "Voltage-dependent, non-competitive inhibition by philanthotoxin-343 analogues... of nicotinic acetylcholine receptors."[1][2][3][7][8] Neuropharmacology.
-
Kachel, H. S., et al. (2016). "Block of nicotinic acetylcholine receptors by philanthotoxins is strongly dependent on their subunit composition."[1][2] Scientific Reports.[1][2][4] [1][2]
-
Eldefrawi, A. T., et al. (1988). "Structure and synthesis of a potent glutamate receptor antagonist in wasp venom."[1][2][9] PNAS.[1][2] [1][2]
-
Sigma-Aldrich. "Philanthotoxin 433 tris(trifluoroacetate) salt Product Information."[1][2] [1][2]
Sources
- 1. Philanthotoxin - Wikipedia [en.wikipedia.org]
- 2. Philanthotoxin 433 三(三氟乙酸) 盐 ≥98% (HPLC), powder | Sigma-Aldrich [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The Effects of Structural Alterations in the Polyamine and Amino Acid Moieties of Philanthotoxins on Nicotinic Acetylcholine Receptor Inhibition in the Locust, Schistocerca gregaria | MDPI [mdpi.com]
- 6. Philanthotoxin-343 attenuates retinal and optic nerve injury, and protects visual function in rats with N-methyl-D-aspartate-induced excitotoxicity | PLOS One [journals.plos.org]
- 7. Modification of the philanthotoxin-343 polyamine moiety results in different structure-activity profiles at muscle nicotinic ACh, NMDA and AMPA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Contrasting actions of philanthotoxin-343 and philanthotoxin-(12) on human muscle nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Philanthotoxin 343 trihydrochloride | CAS 115976-93-7 | Tocris Bioscience [tocris.com]
